molecular formula C12H16N2O3 B1330846 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine CAS No. 265654-77-1

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

Cat. No. B1330846
M. Wt: 236.27 g/mol
InChI Key: RZIYRKYHMDDHCK-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine is a derivative of pyrrolidine, which is a five-membered lactam structure. Pyrrolidine derivatives are of significant interest due to their presence in various natural products and their pharmacological properties. The nitro group attached to the phenyl ring in this compound suggests potential for interesting chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve multicomponent reactions, as seen in the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which is a related compound with a nitrophenyl substituent . Although the specific synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine is not detailed in the provided papers, similar synthetic routes may be applicable, involving key steps such as nucleophilic substitution, reduction, and cyclization reactions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be confirmed by techniques such as NMR, mass spectroscopy, and X-ray diffraction studies . The presence of a nitro group and its interaction with the pyrrolidine ring can influence the overall molecular conformation. For instance, the crystal structure of a related compound showed inter- and intramolecular hydrogen bond interactions, as well as cycle stacking and NO...π interactions .

Chemical Reactions Analysis

The nitro group in pyrrolidine derivatives can undergo various chemical reactions, such as reduction to amino groups or participation in electrophilic aromatic substitution. The dynamics of the excited states of a similar compound, 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, have been studied, revealing processes like conformational relaxation and internal conversion . These findings suggest that the nitro group can significantly affect the chemical behavior of the compound under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be quite diverse. For example, a copolymer based on a related compound, 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, exhibited distinct electrochromic properties, changing colors upon electrical stimulation . The nitro group's influence on the electronic properties of the compound was quantified using DFT calculations, which can also be applied to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine to predict its properties . The presence of the nitro group can also affect the solubility, melting point, and stability of the compound.

Scientific Research Applications

Crystal Structure and Computational Chemistry

  • Crystal Structure Analysis : A study focused on a compound containing a tetra-substituted pyrrolidine ring, relevant to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, revealing insights into its crystal structure and molecular interactions. This has implications for understanding the material's structural properties in various applications (Pedroso et al., 2020).

Synthesis and Characterization for Potential Applications

  • Synthesis of Pyrrolidine Nitroxide Radicals : Research on the synthesis of new pyrrolidine nitroxide radicals highlights their potential as spin probes and labels, which could be relevant for various scientific applications, including magnetic resonance imaging and other diagnostic techniques (Lampp et al., 2019).
  • Pyrrolidines in Medicine and Industry : Pyrrolidines, a class to which 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine belongs, show significant biological effects and are used in medicine (e.g., as therapeutic agents) and industry (e.g., in dyes or agrochemical substances) (Żmigrodzka et al., 2022).

Advanced Chemical Syntheses and Applications

  • Chemical Reactions and Syntheses : Studies on Michael reactions and other chemical processes involving pyrrolidine derivatives, including those similar to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, provide insight into novel synthetic routes and potential applications in creating new compounds (Revial et al., 2000).

Applications in Molecular Chemistry

  • Molecular Properties and Reactivity : Investigations into the molecular properties and reactivity of pyrrolidine derivatives offer valuable information for the development of new materials and drugs, including understanding the interactions at a molecular level that could be relevant to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine (Bouklah et al., 2012).

Safety And Hazards

The compound has been classified as harmful by inhalation, in contact with skin, and if swallowed . The precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301, P312, P302, P352, P304, P304, P340, P305, P351, P338, P312, P321, P330, P332, P313, P337, P313, P340, P362, P403, P403, P233, P405, P501 .

properties

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-14(16)11-3-5-12(6-4-11)17-10-9-13-7-1-2-8-13/h3-6H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIYRKYHMDDHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329385
Record name 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

CAS RN

265654-77-1
Record name 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10 g of p-nitrophenol (72 mmol) in 100 mL dry THF was treated with 28.28 g (108 mmol) of triphenyl phosphine. The solution was cooled to 0° C. then treated with 18.78 g (108 mmol) diethyl azodicarboxylate. After stirring for 30 min at 0° C., 12.4 g (108 mmol) 1-(2-hydroxyethyl)pyrrolidine was added. The cooling bath was removed and the reaction allowed to stir overnight at ambient temperature. EtOAc was added (300 mL) and the mixture was extracted twice with 200 mL 1 N H2SO4. The combined extracts were washed twice with 200 mL EtOAc, made basic with 5 N NaOH and extracted three times with 150 mL EtOAc. The extracts were dried over MgSO4 and concentrated under vacuum to an oil which was purified by chromatography (SiO2 ; 1% MeOH in CHCl3) to recover 7.56 g (32 mmol, 44%) of the desired compound as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28.28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.78 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

Two identical reactions were set up side-by-side as follows. To a mixture of p-nitrophenoxide sodium salt (20.0 g, 124 mmol) and N-(2-chloroethyl)pyrrolidine hydrochloride (21.0 g, 123.5 mmol) was added 300 mL of xylenes followed by potassium carbonate (23.5 g, 170 mmol). The heterogenous mixture was heated under nitrogen at 130° C. overnight. The reaction was diluted with water and 200 mL of ethyl acetate. The layers were separated and the organic layer was washed with saturated aqueous sodium chloride. The aqueous layers were back-extracted with one portion of methylene chloride and the combined organic layers were dried over sodium sulfate, filtered, and concentrated. Silica gel flash chromatography of the combined residues from both reactions (10% methanol/ethyl acetate to 20% methanol/ethyl acetate to 50% methanol/ethyl acetate) afforded 35.22 g (60%) of the title compound of Step A. MS 237.4 (M+1)+
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
60%

Synthesis routes and methods III

Procedure details

To a mixture of PPh3 (866 mg, 3.3 mmol) in THF (6 mL) is added DIAD (0.65 mL, 3.3 mmol) at 0° C. The suspension was stirred for 10 minutes, then heated to room temperature. To the mixture, 4-nitrophenol (460 mg, 3.3 mmol) and 1-(2-hydroxyethyl)-pyrrolidine (0.26 mL, 2.2 mmol) is added, and the mixture is stirred at room temperature for 16 hours, then concentrated. The residue is taken up in EtOAc, washed with 1N NaOH aqueous solution and brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product is purified by column chromatography (SiO2, MeOH:CH2Cl2=1:99 to 10:90) to give 277 mg of 1-[2-(4-Nitro-phenoxy)-ethyl]-pyrrolidine as a white solid.
Name
Quantity
866 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
460 mg
Type
reactant
Reaction Step Three
Quantity
0.26 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Li, T Ye, L Xu, Y Dong, Y Luo, C Wang, Y Han… - European Journal of …, 2019 - Elsevier
Hybridization strategy is an effective strategy to obtain multi-target inhibitors in drug design. In this study, we assembled the pharmacophores of momelotinib and tandutinib to get a …
Number of citations: 16 www.sciencedirect.com
L Molyneux - 2014 - theses.ncl.ac.uk
Mitogen-activated protein kinases (MAPKs) play an essential role in the transduction of extracellular signals to cytoplasmic and nuclear effectors. MAP kinase kinases (MEKs/MAPKKs) …
Number of citations: 2 theses.ncl.ac.uk

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